Hydrazinecarboxylic acid, 1-(phenylmethyl)-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxylic acid, 1-(phenylmethyl)-, phenylmethyl ester is an organic compound with the molecular formula C15H16N2O2 It is a derivative of hydrazinecarboxylic acid, where the hydrazine group is substituted with a phenylmethyl group, and the carboxylic acid is esterified with a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrazinecarboxylic acid, 1-(phenylmethyl)-, phenylmethyl ester typically involves the esterification of hydrazinecarboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction can be carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where hydrazinecarboxylic acid and benzyl alcohol are reacted in the presence of a catalyst in a reactor. The product is then separated and purified using techniques such as distillation or crystallization. The use of continuous flow processes allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxylic acid, 1-(phenylmethyl)-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Benzyl carboxylic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Hydrazinecarboxylic acid, 1-(phenylmethyl)-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hydrazinecarboxylic acid, 1-(phenylmethyl)-, phenylmethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release hydrazinecarboxylic acid and benzyl alcohol, which can then interact with biological molecules. The phenylmethyl group can also participate in hydrophobic interactions with proteins and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarboxylic acid, phenylmethyl ester: Lacks the additional phenylmethyl group on the hydrazine.
Hydrazinecarboxylic acid, 1-(methyl)-, phenylmethyl ester: Has a methyl group instead of a phenylmethyl group on the hydrazine.
Hydrazinecarboxylic acid, 1-(phenylmethyl)-, methyl ester: Has a methyl ester instead of a phenylmethyl ester.
Uniqueness
Hydrazinecarboxylic acid, 1-(phenylmethyl)-, phenylmethyl ester is unique due to the presence of both phenylmethyl groups on the hydrazine and ester moieties. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and pharmaceuticals.
Properties
CAS No. |
5501-26-8 |
---|---|
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
benzyl N-amino-N-benzylcarbamate |
InChI |
InChI=1S/C15H16N2O2/c16-17(11-13-7-3-1-4-8-13)15(18)19-12-14-9-5-2-6-10-14/h1-10H,11-12,16H2 |
InChI Key |
JFQQDDNKIWKQEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.